molecular formula C10H20ClNO2 B12045876 tert-Butyl1-aminocyclopentanecarboxylatehydrochloride

tert-Butyl1-aminocyclopentanecarboxylatehydrochloride

Katalognummer: B12045876
Molekulargewicht: 221.72 g/mol
InChI-Schlüssel: RZLSCYFBTILZMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride is a chemical compound with the empirical formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . It is a solid compound that is often used in organic synthesis and research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

The synthesis of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride typically involves the reaction of tert-butyl 1-aminocyclopentanecarboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization or other purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. In biological systems, it can interact with proteins and other biomolecules, leading to changes in cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride lies in its specific cyclic structure and the presence of both tert-butyl and amine groups, which contribute to its distinct reactivity and applications.

Eigenschaften

Molekularformel

C10H20ClNO2

Molekulargewicht

221.72 g/mol

IUPAC-Name

tert-butyl 1-aminocyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(11)6-4-5-7-10;/h4-7,11H2,1-3H3;1H

InChI-Schlüssel

RZLSCYFBTILZMS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1(CCCC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.